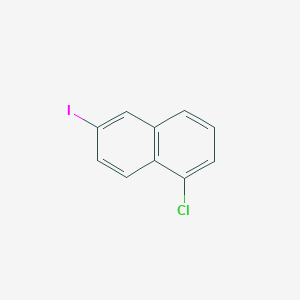
1-Chloro-6-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom
准备方法
1-Chloro-6-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, an iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to ensure complete halogenation.
Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反应分析
1-Chloro-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require a catalyst like palladium and are conducted under mild conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it reacts with boronic acids or organostannanes, respectively, to form carbon-carbon bonds. These reactions are typically catalyzed by palladium and require a base such as potassium carbonate.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
1-Chloro-6-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism by which 1-Chloro-6-iodonaphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
相似化合物的比较
1-Chloro-6-iodonaphthalene can be compared to other halogenated naphthalenes, such as:
1-Chloro-8-iodonaphthalene: Similar in structure but with the iodine atom at the 8-position instead of the 6-position.
1-Iodonaphthalene: Lacks the chlorine atom, making it less versatile in certain reactions.
1-Bromo-6-iodonaphthalene: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C10H6ClI |
|---|---|
分子量 |
288.51 g/mol |
IUPAC 名称 |
1-chloro-6-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI 键 |
FPYFKVLIVGREHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)
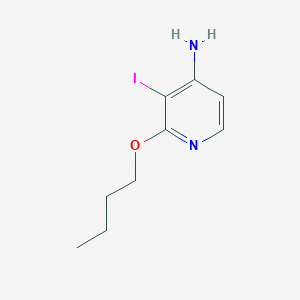
![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
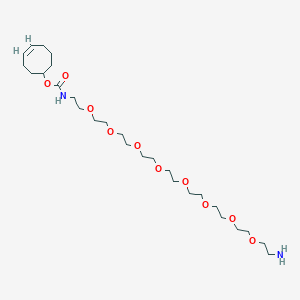
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
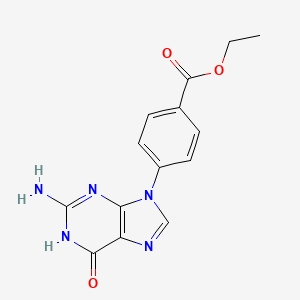
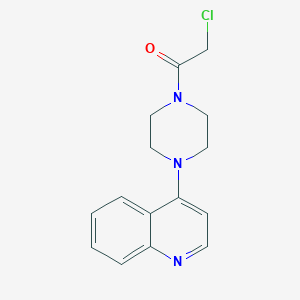
![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
